1-Butoxy-4-fluoro-2-naphthaldehyde
Overview
Description
1-Butoxy-4-fluoro-2-naphthaldehyde is an organic compound that belongs to the class of naphthaldehydes It is characterized by the presence of a butoxy group at the first position, a fluoro group at the fourth position, and an aldehyde group at the second position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butoxy-4-fluoro-2-naphthaldehyde typically involves the following steps:
Nucleophilic Substitution Reaction: The starting material, 4-fluoro-2-naphthaldehyde, undergoes a nucleophilic substitution reaction with butanol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Butoxy-4-fluoro-2-naphthaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like methylthiolate in polar aprotic solvents such as DMSO.
Major Products
Oxidation: 1-Butoxy-4-fluoro-2-naphthoic acid.
Reduction: 1-Butoxy-4-fluoro-2-naphthyl alcohol.
Substitution: Products depend on the nucleophile used, e.g., 1-butoxy-4-aminonaphthalene.
Scientific Research Applications
1-Butoxy-4-fluoro-2-naphthaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butoxy-4-fluoro-2-naphthaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluoro group can influence the compound’s reactivity and binding affinity to biological targets. The butoxy group can affect the compound’s solubility and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-1-naphthaldehyde
- 4-Fluoro-2-naphthaldehyde
- 1-Fluoro-2-naphthaldehyde
- 1-Fluoronaphthalene
Uniqueness
1-Butoxy-4-fluoro-2-naphthaldehyde is unique due to the presence of the butoxy group, which can enhance its solubility and reactivity compared to other similar compounds.
Properties
IUPAC Name |
1-butoxy-4-fluoronaphthalene-2-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FO2/c1-2-3-8-18-15-11(10-17)9-14(16)12-6-4-5-7-13(12)15/h4-7,9-10H,2-3,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQFVHKJVHFAKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C2=CC=CC=C21)F)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101252659 | |
Record name | 1-Butoxy-4-fluoro-2-naphthalenecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101252659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172033-84-0 | |
Record name | 1-Butoxy-4-fluoro-2-naphthalenecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=172033-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Butoxy-4-fluoro-2-naphthalenecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101252659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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